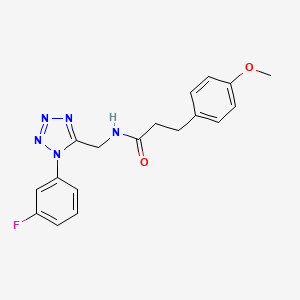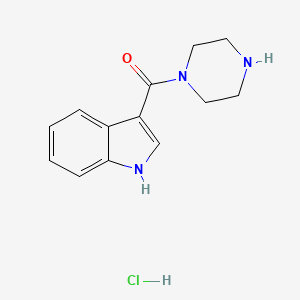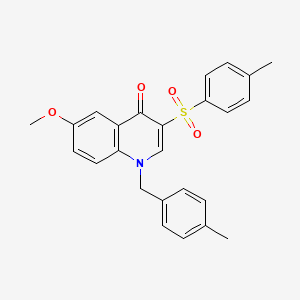
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been developed for scientific research purposes. This compound is also known as TQ-6 or 4-Quinolone, and it has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Characterization
Subheading: Synthesis Techniques and Characterization of Related Compounds
Compounds structurally similar to 6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one have been synthesized and characterized, demonstrating the significance of methoxy and methylbenzyl groups in chemical synthesis. For example, the synthesis of racemic and chiral codeine and morphine via dihydrothebainones showcases complex synthesis techniques involving methoxy and benzyl components, highlighting the intricate steps required for synthesizing complex molecules (Lie, Maat, & Beyerman, 2010). Similarly, the preparative and spectroscopic study of Zinquin-related fluorophores indicates the utility of methoxy and methylbenzyl groups in creating compounds with specific fluorescent properties for Zn(II) detection (Kimber et al., 2003).
2. Pharmacological Applications
Subheading: Potential Therapeutic and Diagnostic Applications
Related compounds have been explored for their pharmacological potential, including as intermediates in the synthesis of therapeutic agents. For instance, the asymmetric synthesis of key dextromethorphan intermediates highlights the importance of 4-methoxybenzyl groups in creating compounds used in the industrial production of widely used medications (Wu et al., 2020). Another study on the rational design of microtubule-targeting anti-breast cancer drugs, such as EM015, shows how modifications to molecules can significantly enhance their selectivity and potency against cancer cells, suggesting a potential application for similarly structured compounds in cancer therapy (Aneja et al., 2006).
3. Molecular Interaction Studies
Subheading: Investigating Binding Affinities and Interaction Mechanisms
Compounds with similar structures have been utilized in studies to understand molecular interactions, such as binding affinities to biological targets. For example, the electrochemical investigation on the corrosion inhibition of mild steel by quinazoline Schiff base compounds in hydrochloric acid solution reveals how molecular structure influences the interaction with metal surfaces, potentially mirroring how similar compounds could interact with biological molecules (Khan et al., 2017).
Propiedades
IUPAC Name |
6-methoxy-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-17-4-8-19(9-5-17)15-26-16-24(31(28,29)21-11-6-18(2)7-12-21)25(27)22-14-20(30-3)10-13-23(22)26/h4-14,16H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVUCTGECBFRCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

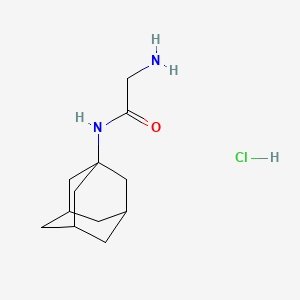

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)
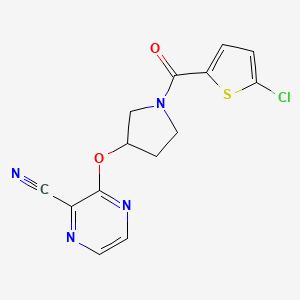
![1-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357408.png)
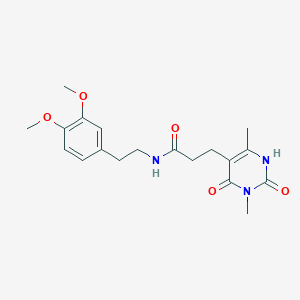
![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)
![5-Bromo-2-({1-[(2,5-difluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2357412.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2357413.png)
![1H-Imidazo[4,5-C]pyridin-2(3H)-one](/img/structure/B2357414.png)

